Okadaic Acid

説明

A specific inhibitor of phosphoserine/threonine protein phosphatase 1 and 2a. It is also a potent tumor promoter. (Thromb Res 1992; 67(4):345-54 & Cancer Res 1993; 53(2):239-41)

This compound has been reported in Prorocentrum belizeanum, Dinophysis acuta, and other organisms with data available.

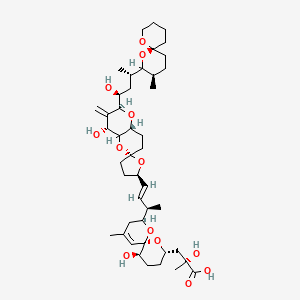

This compound is found in mollusks. This compound is found in the marine sponges Halichondria okadai and Halichondria melanodocia and shellfish. It is a metabolite of Prorocentrum lima. It is a diarrhetic shellfish toxin. This compound is a toxin that accumulates in bivalves and causes diarrhetic shellfish poisoning. The molecular formula of this compound, which is a derivative of a C38 fatty acid, is C44H68O13. The IUPAC name of this compound is (2R)-2-hydroxy-3-{(2S,5R,6R,8S)-5-hydroxy-[(1R,2E)-3-((2R,5R,6'S,8'R,8a'S)-8'-hydroxy-6'-{(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl}-7'-methyleneoctahydro-3H,3'H-spiro[furan-2,2'-pyrano[3,2-b]pyran]-5-yl)-1-methylprop-2-en-1-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid. This compound was named from the marine sponge Halichondria okadai, from which this compound was isolated for the first time. It has also been isolated from another marine sponge, H. malanodocia, as a cytotoxin. The real producer of this compound is a marine dinoflagellate. This compound has been shown to exhibit anti-tumor, signalling, apoptotic and lipolytic functions this compound belongs to the family of Okadaic Acids and Derivatives. These are heat-stable polyether and lipophilic compounds that accumulate in the fatty tissue of shellfish. (A3211, A3212, A3213, A3214).

A specific inhibitor of phosphoserine/threonine protein phosphatase 1 and 2a. It is also a potent tumor promoter. It is produced by DINOFLAGELLATES and causes diarrhetic SHELLFISH POISONING.

特性

IUPAC Name |

(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49)/b10-9+/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDVLZJODHBUFM-WFXQOWMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880002 |

Source

|

| Record name | Okadaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Readily soluble in many organic solvents, degrading in acid or base |

Source

|

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dichloromethane/hexane; crystals from benzene-CHCl3, White crystals or powder | |

CAS No. |

78111-17-8 |

Source

|

| Record name | Okadaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78111-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Deepithio-9,10-Didehydroacanthifolicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Okadaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OKADAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W21G5Q4N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

171-175 °C; 164-166 °C |

Source

|

| Record name | Okadaic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery of Okadaic Acid: A Technical Retrospective

A deep dive into the isolation, characterization, and mechanistic elucidation of a pivotal marine biotoxin.

This technical guide provides a comprehensive overview of the historical discovery of okadaic acid, a potent and specific inhibitor of protein phosphatases. It is intended for researchers, scientists, and drug development professionals interested in the foundational studies that established this compound as an indispensable tool in cell biology and a significant concern for seafood safety.

Initial Discovery and Isolation

This compound was first reported in 1981 by a team of researchers led by Kazuo Tachibana and Paul J. Scheuer.[1][2] The compound was isolated from the black marine sponge, Halichondria okadai, collected in the Pacific Ocean.[2][3][4][5] Initial investigations into the extracts of this sponge revealed potent cytotoxic activity, which spurred efforts to isolate and identify the responsible bioactive molecule.[1]

While initially isolated from a sponge, it was later discovered that the true producers of this compound are marine dinoflagellates of the genera Dinophysis and Prorocentrum.[2] The sponges accumulate the toxin through their filter-feeding activities.

Experimental Protocol: Isolation of this compound

-

Extraction: The sponge tissue is homogenized and extracted with a polar solvent, typically methanol or a methanol/water mixture, to solubilize the polar polyether.[6]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. Typically, this involves partitioning between a non-polar solvent like hexane and an aqueous methanol layer to remove lipids and other non-polar contaminants. The this compound remains in the more polar layer.

-

Chromatographic Purification: The partially purified extract undergoes several rounds of chromatography. Early methods likely employed silica gel chromatography, followed by more refined techniques in later studies such as:

-

Sephadex LH-20 chromatography: For size-exclusion separation.

-

Reverse-phase chromatography (e.g., C18): This is a key step for separating this compound from other components based on hydrophobicity. High-performance liquid chromatography (HPLC) is often used for the final purification steps.[7]

-

Structural Elucidation

The complex molecular structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[8]

Experimental Methodologies

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the carbon skeleton and the stereochemistry of the molecule. The intricate pattern of signals in the NMR spectra allowed researchers to deduce the connectivity of the atoms and the relative orientation of the various functional groups.[8][9]

-

X-ray Crystallography: The definitive three-dimensional structure of this compound was confirmed by X-ray diffraction analysis of a suitable crystal derivative.[8][10][11] This technique provided precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

The elucidated structure revealed a C38 fatty acid derivative with a complex polyether backbone, containing multiple spiroketals and fused ether rings. Its molecular formula was determined to be C₄₄H₆₈O₁₃.

Early Biological Characterization: Cytotoxicity

The initial interest in this compound was driven by its potent cytotoxic effects. Early studies employed in vitro cell-based assays to quantify its toxicity against various cancer cell lines.

Experimental Protocol: Cytotoxicity Assay

A common method to assess the cytotoxicity of this compound in early studies was the MTT assay, which measures the metabolic activity of cells.

-

Cell Culture: Cancer cell lines (e.g., KB cells, P388 leukemia cells) are cultured in 96-well plates.

-

Treatment: The cells are incubated with varying concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Elucidation of the Mechanism of Action: Protein Phosphatase Inhibition

A pivotal breakthrough in understanding the biological effects of this compound was the discovery of its role as a potent and specific inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[3][10] This discovery transformed this compound from a mere cytotoxic agent into an invaluable pharmacological tool for studying cellular signaling pathways regulated by protein phosphorylation.[10]

Experimental Protocol: Protein Phosphatase Inhibition Assay

The inhibitory activity of this compound on protein phosphatases is commonly determined using a colorimetric assay with a synthetic substrate, p-nitrophenylphosphate (pNPP).[12]

-

Enzyme Preparation: Purified protein phosphatase 2A (PP2A) is prepared.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.

-

Substrate Addition: The reaction is initiated by adding a solution of pNPP.

-

Enzymatic Reaction: The PP2A catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow-colored product.

-

Reaction Termination: The reaction is stopped after a specific time by adding a stopping solution (e.g., a strong base like NaOH).

-

Absorbance Measurement: The absorbance of the yellow pNP is measured at 405 nm. The amount of pNP produced is directly proportional to the phosphatase activity.

-

Data Analysis: The inhibition of phosphatase activity at different this compound concentrations is used to determine the IC₅₀ and the inhibition constant (Ki).

Signaling Pathway

The inhibition of PP1 and PP2A by this compound leads to a state of hyperphosphorylation of numerous cellular proteins. This is because the balance between protein kinases (which add phosphate groups) and protein phosphatases (which remove them) is disrupted.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Exposure Time (h) | IC₅₀ (nM) | Reference |

| KB | MTT | 24 | 6.3 | [13] |

| KB | MTT | 48 | 4.0 | [13] |

| KB | MTT | 72 | 1.1 | [13] |

| Caco-2 | Neutral Red Uptake | 24 | 49 | [14] |

| HT29-MTX | Neutral Red Uptake | 24 | 75 | [14] |

Table 2: Inhibition of Protein Phosphatases by this compound and Derivatives

| Compound | Enzyme | Ki | Reference |

| This compound | PP1 | 150 nM | [15][16] |

| This compound | PP2A | 30 pM | [8][14] |

| 35-methyl-OA (DTX1) | PP2A | 19 pM | [8][14] |

| OA-9,10-episulphide | PP2A | 47 pM | [8][14] |

| 7-deoxy-OA | PP2A | 69 pM | [8][14] |

| 14,15-dihydro-OA | PP2A | 315 pM | [8][14] |

| 2-deoxy-OA | PP2A | 899 pM | [8][14] |

Table 3: Inhibition of Alkaline Phosphatases by this compound

| Enzyme Source | Ki | Reference |

| E. coli | 360 nM | [17] |

| Human Placental | 2.05 µM | [17] |

| Calf Intestinal | 3.15 µM | [17] |

Conclusion

The discovery of this compound represents a landmark in marine natural products chemistry and cell biology. From its initial isolation as a cytotoxic compound from a marine sponge to its characterization as a highly specific inhibitor of key cellular enzymes, the journey of this compound has provided researchers with an invaluable tool to dissect the complex roles of protein phosphorylation in cellular regulation. The experimental protocols and quantitative data presented herein provide a technical foundation for understanding the historical context and the enduring scientific impact of this remarkable molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and characterization of this compound binding proteins from the marine sponge Halichondria okadai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of this compound Binding Protein 2.1: A Sponge Protein Implicated in Cytotoxin Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound binding protein 2 in reconstituted sponge cell clusters from Halichondria okadai and its contribution to the detoxification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Improved Isolation Procedures for this compound Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound: the archetypal serine/threonine protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]

- 14. Inhibitory effect of this compound derivatives on protein phosphatases. A study on structure-affinity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity of this compound to type-1 and type-2A protein phosphatases is markedly reduced by oxidation of its 27-hydroxyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Affinity of this compound to type-1 and type-2A protein phosphatases is markedly reduced by oxidation of its 27-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of alkaline phosphatase activity by this compound, a protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Okadaic Acid from Halichondria okadai: From Source to Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid (OA), a complex polyether derivative of a C38 fatty acid, is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] Originally isolated from the marine sponge Halichondria okadai, this toxin is actually produced by dinoflagellates of the genera Dinophysis and Prorocentrum and accumulates in various marine organisms, including sponges and shellfish.[3][4][5] Its ability to modulate protein phosphorylation has made it an invaluable tool in cell biology research for studying the intricate roles of phosphatases in cellular signaling. This technical guide provides an in-depth overview of this compound, focusing on its source, isolation, mechanism of action, and its profound effects on cellular pathways, with a particular emphasis on experimental methodologies and quantitative data for the scientific community.

Introduction

This compound was first identified in 1981 from the black sponge Halichondria okadai.[3][4] While the sponge serves as a primary source for isolation, it is now understood that the de novo biosynthesis of this compound is carried out by symbiotic or filtered dinoflagellates.[3][6] This lipophilic marine biotoxin is a leading cause of Diarrheic Shellfish Poisoning (DSP) in humans.[4][5] Beyond its toxicity, OA's specific inhibition of PP1 and PP2A has established it as a critical molecular probe for dissecting signaling cascades involved in apoptosis, tumor promotion, and neurodegeneration.[2][7][8]

Biosynthesis and Accumulation

This compound is a polyketide synthesized by dinoflagellates through the action of polyketide synthase (PKS).[3] The biosynthesis begins with a glycolate starter unit, with subsequent carbons derived from acetate.[3] Sponges such as Halichondria okadai accumulate this compound through filter-feeding on these toxin-producing dinoflagellates.[4] Within the sponge, this compound-binding proteins have been identified, one of which shows high homology to the catalytic subunit of PP2A, while another may be involved in detoxification.[9][10]

Isolation and Purification from Halichondria okadai

The following protocol outlines a general procedure for the extraction and purification of this compound from the sponge Halichondria okadai.

Experimental Protocol: Isolation and Purification

-

Homogenization and Extraction:

-

Freeze-dry the sponge tissue and grind it into a fine powder.

-

Extract the powdered tissue exhaustively with a polar solvent such as methanol or a methanol/water mixture.

-

Perform the extraction at room temperature with continuous stirring for several hours. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the extracts and concentrate them under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a biphasic system of an immiscible polar and non-polar solvent (e.g., methanol/water and hexane).

-

Partition the extract to remove non-polar lipids and pigments. The more polar this compound will remain in the aqueous methanol phase.

-

Separate the layers and collect the polar fraction.

-

-

Chromatographic Purification:

-

Subject the polar fraction to a series of chromatographic steps.

-

Normal-Phase Chromatography: Utilize a silica gel column and elute with a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate compounds based on their polarity.

-

Reversed-Phase Chromatography: Further purify the this compound-containing fractions using a C18 reversed-phase column. Elute with a gradient of decreasing polarity (e.g., water to methanol or acetonitrile). High-Performance Liquid Chromatography (HPLC) is often employed at this stage for high-resolution separation.[11]

-

Monitor the fractions using techniques such as Thin-Layer Chromatography (TLC) or HPLC with UV or mass spectrometric detection.

-

-

Characterization and Quantification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12]

-

Quantify the purified this compound using a validated analytical method, such as HPLC with a certified reference standard.

-

Experimental Workflow

Mechanism of Action: Protein Phosphatase Inhibition

This compound is a potent inhibitor of serine/threonine protein phosphatases, with a significantly higher affinity for PP2A than for PP1.[1][13] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting the delicate balance of protein phosphorylation maintained by kinases and phosphatases.[8] This disruption is the root cause of its diverse biological effects.

Quantitative Data: Inhibitory Activity

| Target Enzyme | IC50 / Ki | Cell Line / System | Reference |

| Protein Phosphatase 2A (PP2A) | IC50: ~0.1-1 nM | In vitro | [8] |

| Protein Phosphatase 1 (PP1) | IC50: ~10-100 nM | In vitro | [8] |

| PP2A | Ki: 30 nM (median) | In vitro | [14] |

| PP2A (DTX-1) | Ki: 19 pM (median) | In vitro | [14] |

| OABP2 | Kd: 0.97 nM | Halichondria okadai | [9][10] |

Cellular Signaling Pathways Modulated by this compound

The hyperphosphorylation state induced by this compound triggers a cascade of events affecting multiple signaling pathways critical for cell survival, proliferation, and death.

Apoptosis Induction

This compound is a known inducer of apoptosis in various cell types.[8][15] The mechanism involves the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and JNK, and the generation of reactive oxygen species (ROS).[7] This leads to mitochondrial-mediated caspase activation and subsequent cell death.[7]

Neurotoxicity and Alzheimer's Disease Modeling

In neuronal cells, this compound-induced inhibition of PP2A leads to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2][16] This makes OA a valuable tool for studying the molecular mechanisms underlying neurodegenerative disorders. The activation of kinases such as ERK1/2, MEK1/2, and GSK3β is also implicated in this process.[2][16]

Modulation of Xenobiotic Metabolism

Recent studies have shown that this compound can affect the expression of cytochrome P450 (CYP) enzymes and transcription factors such as PXR and RXRα in liver cells.[17][18] This suggests that exposure to this compound could potentially alter the metabolism of other xenobiotics and drugs.

Toxicological Profile

This compound exhibits a range of toxic effects, including cytotoxicity, genotoxicity, immunotoxicity, embryotoxicity, and neurotoxicity.[3][19] It is also considered a tumor promoter.[4]

Quantitative Data: Toxicity

| Effect | Value | Species / Cell Line | Reference |

| Cytotoxicity (IC50) | 100 nM | U-937 cells | [7] |

| Acute Toxicity (LD50) | 210 ± 15 µg/kg (i.p.) | Mice | [12] |

| Apoptosis Induction | 5-100 nM | Human neuroblastoma cells | [4] |

| Oral Lethal Dose | 2-5 times higher than i.p. | Mice | [20] |

Applications in Research and Drug Development

The specific inhibitory action of this compound on protein phosphatases makes it an indispensable tool for:

-

Validating drug targets: Investigating the role of PP1 and PP2A in disease models.

-

Elucidating signaling pathways: Dissecting the complex interplay between phosphorylation and dephosphorylation in cellular processes.

-

Disease modeling: Creating in vitro and in vivo models of diseases characterized by hyperphosphorylation, such as Alzheimer's disease.[2]

-

Screening for novel therapeutics: Identifying compounds that can counteract the effects of phosphatase inhibition.

Conclusion

This compound, sourced from the marine sponge Halichondria okadai, remains a pivotal molecule in biomedical research. Its well-defined mechanism of action as a potent protein phosphatase inhibitor provides a unique window into the regulation of cellular signaling. This guide has provided a comprehensive overview of its origin, isolation, and multifaceted impact on cellular pathways, supported by quantitative data and experimental frameworks. For researchers and drug development professionals, a thorough understanding of this compound's properties is essential for leveraging its potential as a research tool and for mitigating its toxicological risks.

References

- 1. okadaicacid.com [okadaicacid.com]

- 2. This compound: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Polyketides from marine dinoflagellates of the genus Prorocentrum, biosynthetic origin and bioactivity of their this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of ROS/MAPK signaling pathways by this compound leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of this compound binding proteins from the marine sponge Halichondria okadai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Detection through a Rapid and Sensitive Amplified Luminescent Proximity Homogeneous Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of this compound from a Caribbean dinoflagellate, Prorocentrum concavum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of this compound in Animals? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The protein phosphatase inhibitor this compound induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound - American Chemical Society [acs.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Okadaic Acid: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid is a complex polyether marine toxin produced by dinoflagellates of the genera Dinophysis and Prorocentrum. It is a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and, more notably, 2A (PP2A). This property makes it a valuable tool in cell biology and neuroscience research for studying cellular processes regulated by protein phosphorylation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its use in protein phosphatase inhibition assays and for inducing tau hyperphosphorylation in cell culture are also presented, along with visualizations of its primary signaling pathway and experimental workflows.

Chemical Structure and Properties

This compound is a C38 fatty acid derivative characterized by a complex polycyclic ether structure. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid | [1](--INVALID-LINK--) |

| CAS Number | 78111-17-8 | [2](3--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |

| Molecular Formula | C₄₄H₆₈O₁₃ | [2](4--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |

| Molecular Weight | 805.0 g/mol | [2](5--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |

| Melting Point | 164-166 °C | [6](--INVALID-LINK--) |

| Optical Rotation | [α]D²⁰ +21° (c = 0.33 in CHCl₃) | [7](--INVALID-LINK--) |

| Solubility | Soluble in DMSO (40 mg/mL), ethanol (5 mg/mL), methanol, chloroform, acetone, and ethyl acetate. Insoluble in water. | [8](9--INVALID-LINK-- |

| Purity | Typically >98% (by HPLC) | [2](10--INVALID-LINK--,--INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Table 2: ¹H and ¹³C NMR Chemical Shifts of this compound in CD₃OD

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 177.9 | - |

| 2 | 75.8 | - |

| 3 | 42.4 | 2.59 (dd, 15.0, 2.7), 2.44 (dd, 15.0, 9.2) |

| 4 | 70.0 | 3.86 (ddd, 10.9, 4.6, 2.7) |

| 5 | 35.1 | 1.81 (m), 1.39 (m) |

| 6 | 36.1 | 1.55 (m) |

| 7 | 72.1 | 3.54 (m) |

| 8 | 74.9 | 3.82 (m) |

| 9 | 131.2 | 5.51 (dd, 15.4, 7.8) |

| 10 | 131.9 | 5.37 (dd, 15.4, 8.5) |

| ... | ... | ... |

| (A comprehensive table of all chemical shifts can be found in the cited literature)[2](--INVALID-LINK--) |

Mass Spectrometry: The fragmentation pattern of this compound and its derivatives has been characterized using various ionization techniques, including electron ionization (EI), chemical ionization (CI), and fast atom bombardment (FAB). The negative-ion CI and FAB spectra typically show the molecular ion.[11](--INVALID-LINK--)

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent and selective inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).

Table 3: Inhibitory Activity of this compound against Protein Phosphatases

| Phosphatase | IC₅₀ | Reference(s) |

| PP2A | 0.1-0.3 nM | [7](12--INVALID-LINK-- |

| PP1 | 15-50 nM | [7](12--INVALID-LINK-- |

| PP3 (Calcineurin) | 3.7-4 nM | [7](--INVALID-LINK--) |

| PP4 | 0.1 nM | [7](--INVALID-LINK--) |

| PP5 | 3.5 nM | [7](--INVALID-LINK--) |

By inhibiting these key phosphatases, this compound leads to a state of hyperphosphorylation of numerous cellular proteins. This disruption of the delicate balance between protein kinases and phosphatases affects a multitude of signaling pathways, including those involved in cell cycle regulation, apoptosis, and cytoskeletal dynamics. A notable consequence, and a primary reason for its extensive use in neuroscience research, is the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease pathology.

Caption: Mechanism of this compound Action.

Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on PP2A activity using the substrate p-nitrophenyl phosphate (p-NPP).

Caption: Workflow for a PP2A Inhibition Assay.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Purified Protein Phosphatase 2A (PP2A)

-

p-Nitrophenyl phosphate (p-NPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% β-mercaptoethanol)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 50 µL of each this compound dilution or control to the wells of a 96-well plate.

-

Add 50 µL of the PP2A enzyme solution (diluted in assay buffer to a final concentration that gives a linear reaction rate) to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 100 µL of p-NPP solution (e.g., 10 mM in assay buffer) to each well.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[1](13--INVALID-LINK--,--INVALID-LINK--

Induction of Tau Hyperphosphorylation in SH-SY5Y Cells

This protocol describes the use of this compound to induce the hyperphosphorylation of tau protein in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for studying aspects of Alzheimer's disease.

Caption: Workflow for Inducing Tau Hyperphosphorylation.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies against total tau and various phospho-tau epitopes (e.g., AT8, PHF-1)

-

Appropriate secondary antibodies

Procedure:

-

Plate SH-SY5Y cells in appropriate culture vessels and grow to 70-80% confluency.

-

Prepare a working solution of this compound in complete cell culture medium. A final concentration range of 10-100 nM is commonly used. Include a vehicle control (DMSO).

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for a desired period, typically ranging from 2 to 24 hours. The optimal time should be determined empirically.

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of total and phosphorylated tau by Western blotting. Equal amounts of protein from each sample should be loaded onto an SDS-PAGE gel. After transfer to a membrane, probe with specific antibodies against total tau and various phospho-tau sites.

-

Quantify the band intensities to determine the relative increase in tau phosphorylation.[14](15--INVALID-LINK--,(https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2909424/),--INVALID-LINK--

Conclusion

This compound is an indispensable tool for researchers investigating the roles of protein phosphorylation in cellular regulation. Its potent and selective inhibition of PP1 and PP2A provides a means to manipulate the phosphorylation status of a vast array of proteins, thereby enabling the elucidation of complex signaling pathways. The experimental protocols provided herein offer a starting point for utilizing this compound in studies of enzyme kinetics and for modeling disease-relevant cellular states, such as the hyperphosphorylation of tau protein in neurodegenerative disorders. As with any potent toxin, appropriate safety precautions should be taken when handling this compound.

References

- 1. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of this compound and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. cellsignal.com [cellsignal.com]

- 10. scbt.com [scbt.com]

- 11. Mass spectral characteristics of this compound and simple derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. alztauprotect.hiim.hr [alztauprotect.hiim.hr]

- 15. frontiersin.org [frontiersin.org]

The Core Mechanism of Okadaic Acid: A Technical Guide to its Action as a Protein Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1] Originally isolated from the marine sponge Halichondria okadai, this lipophilic polyether toxin has become an indispensable tool in cell biology and signal transduction research. Its ability to induce a state of hyperphosphorylation allows for the detailed investigation of cellular processes regulated by reversible phosphorylation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling consequences, and key experimental methodologies used to study its effects.

Core Mechanism: Inhibition of Protein Phosphatases

The primary mechanism of action of this compound is its direct inhibition of the catalytic subunits of specific serine/threonine protein phosphatases. By binding to these enzymes, this compound prevents the dephosphorylation of a multitude of substrate proteins, leading to their accumulation in a phosphorylated and often activated state.

Molecular Interaction

This compound binds to a hydrophobic groove near the active site of the catalytic subunit of PP1 and PP2A. This binding is non-covalent but exhibits high affinity, particularly for PP2A. The interaction sterically hinders the access of phosphorylated substrates to the catalytic center, effectively blocking the dephosphorylation reaction. The differential affinity of this compound for various phosphatases allows for its use as a selective inhibitor.

Quantitative Data on Phosphatase Inhibition

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound against various protein phosphatases are summarized in the table below.

| Protein Phosphatase | IC50 (nM) |

| Protein Phosphatase 1 (PP1) | 15-50 |

| Protein Phosphatase 2A (PP2A) | 0.1-1 |

| Protein Phosphatase 2B (Calcineurin) | >1000 |

| Protein Phosphatase 2C | Not effectively inhibited |

| Protein Phosphatase 4 (PP4) | ~0.1 |

| Protein Phosphatase 5 (PP5) | ~3.5 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Downstream Signaling Consequences

The inhibition of PP1 and PP2A by this compound triggers a cascade of downstream signaling events, impacting numerous cellular processes. The resulting hyperphosphorylation of key regulatory proteins can lead to the activation or inhibition of various signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound treatment leads to the activation of the MAPK signaling pathway.[2] This is due to the sustained phosphorylation of key kinases in the cascade, such as MEK and ERK, which are normally negatively regulated by phosphatases. The activation of the MAPK pathway can, in turn, influence cell proliferation, differentiation, and apoptosis.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. This compound activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Okadaic Acid's Precision Targeting of PP1 and PP2A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of okadaic acid (OA) as a potent and selective inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). Designed for researchers, scientists, and drug development professionals, this document details the quantitative inhibitory data, comprehensive experimental protocols, and the critical signaling pathways modulated by this marine toxin.

Executive Summary

This compound, a polyether toxin isolated from marine dinoflagellates, is a pivotal tool in cellular biology and pharmacology due to its high affinity and specificity for the serine/threonine phosphatases PP1 and PP2A. By inhibiting these key enzymes, this compound induces a state of hyperphosphorylation in numerous cellular proteins, making it an invaluable agent for studying cellular processes regulated by reversible phosphorylation. This guide synthesizes the current understanding of OA's interaction with PP1 and PP2A, offering a centralized resource for its application in research and drug discovery.

Quantitative Inhibition Data

This compound exhibits a marked differential affinity for PP2A over PP1, a property that allows for the selective inhibition of PP2A at nanomolar concentrations. The half-maximal inhibitory concentrations (IC50) are crucial for designing experiments that differentiate the functions of these two closely related phosphatases. The following table summarizes the reported IC50 values for this compound against PP1 and PP2A.

| Phosphatase Target | Reported IC50 Range (nM) | Key Observations | Source(s) |

| Protein Phosphatase 1 (PP1) | 3 - 50 | Significantly higher concentration required for inhibition compared to PP2A. | [1][2] |

| Protein Phosphatase 2A (PP2A) | 0.1 - 1 | Demonstrates high potency, with complete inhibition often observed at low nanomolar concentrations. | [1][2] |

| Other Phosphatases | PP2B (calcineurin), PP2C, Tyrosine Phosphatases | Significantly higher concentrations are required for inhibition, or they are not effectively inhibited at all, highlighting OA's specificity for the PP1/PP2A family. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the study of this compound's interaction with PP1 and PP2A.

In Vitro Phosphatase Activity Assay for IC50 Determination

This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to measure the activity of PP1 and PP2A in the presence of varying concentrations of this compound. The dephosphorylation of pNPP by the phosphatase yields p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.

Materials:

-

Purified PP1 and PP2A enzymes

-

This compound stock solution (in DMSO or ethanol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in the Assay Buffer to achieve a range of concentrations for IC50 determination.

-

Enzyme Preparation: Dilute the purified PP1 or PP2A enzyme in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup: To each well of a 96-well microplate, add the following in triplicate:

-

Assay Buffer (for blank controls)

-

This compound dilutions

-

Enzyme solution

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the phosphatase reaction by adding the pNPP substrate solution to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution to each well. The addition of a strong base like NaOH will also enhance the yellow color of the p-nitrophenol product.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank controls from the experimental wells. Plot the percentage of phosphatase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Competitive Binding Assay with [³H]this compound

This method is employed to study the direct binding of this compound to PP2A and to determine the binding affinities of other non-radiolabeled inhibitors that may compete for the same binding site.[3]

Principle: This assay relies on the competition between a fixed concentration of radiolabeled [³H]this compound and varying concentrations of a non-radiolabeled competitor (e.g., unlabeled this compound or another inhibitor) for binding to a limited amount of purified PP2A. The amount of protein-bound radioactivity is measured after separating the bound from the free radioligand.

Materials:

-

Purified PP2A

-

[³H]this compound of known specific activity

-

Unlabeled this compound or other competing inhibitors

-

Binding Buffer (composition to be optimized, but typically includes a buffer system like Tris-HCl and stabilizing agents)

-

Method for separating bound and free ligand (e.g., gel filtration chromatography, precipitation with polyethylene glycol, or filter-binding assay with glass fiber filters)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the purified PP2A, a fixed concentration of [³H]this compound, and a range of concentrations of the unlabeled competitor in the Binding Buffer.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

Separation: Separate the PP2A-[³H]this compound complex from the free [³H]this compound using a suitable method. For a filter-binding assay, this involves rapid filtration of the incubation mixture through a glass fiber filter, which retains the protein-ligand complex, followed by washing with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound [³H]this compound as a function of the competitor concentration. The data can be analyzed using appropriate pharmacological models to determine the Ki (inhibition constant) of the competitor.

Signaling Pathways and Logical Relationships

The inhibition of PP1 and PP2A by this compound leads to the hyperphosphorylation of a multitude of downstream protein targets, thereby impacting numerous signaling pathways critical for cell function.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound treatment has been shown to activate components of the MAPK signaling cascade, including p38 MAPK and JNK, while the effect on ERK1/2 can be cell-type dependent. This activation is a consequence of the altered phosphorylation state of upstream regulators of these kinases.

Caption: this compound-induced activation of MAPK signaling.

Cell Cycle Regulation and Apoptosis

By disrupting the phosphorylation-dephosphorylation balance, this compound can force postmitotic cells to re-enter the cell cycle, leading to mitotic catastrophe and apoptosis. It can also directly influence the phosphorylation status and activity of key apoptotic and cell cycle proteins.

Caption: Impact of this compound on Cell Cycle and Apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a phosphatase inhibition assay.

Caption: Workflow for a Phosphatase Inhibition Assay.

Conclusion

This compound remains an indispensable pharmacological tool for dissecting the roles of PP1 and PP2A in cellular signaling. Its potent and differential inhibitory activity allows for nuanced experimental designs to probe the vast landscape of protein phosphorylation. This guide provides the foundational quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways affected by this compound, empowering researchers to effectively utilize this compound in their scientific endeavors. The continued study of this compound and its cellular targets will undoubtedly yield further insights into the complex regulatory networks that govern cell life and death, with potential implications for the development of novel therapeutics for a range of human diseases.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of specific binding of this compound to protein phosphatase 2A by microcystin-LR, calyculin-A and tautomycin: method of analysis of interactions of tight-binding ligands with target protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Okadaic Acid and Diarrhetic Shellfish Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid (OA) and its analogues, collectively known as diarrhetic shellfish poisoning (DSP) toxins, are potent inhibitors of serine/threonine protein phosphatases, primarily protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, these lipophilic toxins can accumulate in shellfish, posing a significant threat to public health and the aquaculture industry.[1][2] Ingestion of contaminated shellfish leads to DSP, a gastrointestinal illness characterized by diarrhea, nausea, vomiting, and abdominal pain.[1][3] Beyond its role in food safety, this compound's specific mechanism of action makes it a valuable tool in biomedical research for studying cellular processes regulated by protein phosphorylation.[3][4] This guide provides an in-depth technical overview of this compound, its mechanism of action, cellular effects, and the experimental protocols used for its detection and analysis.

Mechanism of Action: Protein Phosphatase Inhibition

The primary molecular target of this compound is the family of serine/threonine protein phosphatases.[5][6] OA exhibits a high affinity for PP2A, inhibiting it at nanomolar concentrations.[7][8] Its inhibitory effect on PP1 is also significant, though it requires higher concentrations.[8] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the delicate balance of signaling pathways that control a wide range of cellular processes.[9][10]

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives against various protein phosphatases has been extensively characterized. The following table summarizes key inhibition constants (IC50 and Ki values) from the literature.

| Toxin/Compound | Target Phosphatase | IC50 / Ki Value | Reference(s) |

| This compound | PP1 | 15-50 nM (IC50) | [7][8] |

| This compound | PP2A | 0.1-0.3 nM (IC50) | [7][8] |

| This compound | PP2A | 30 nM (Ki) | [11] |

| This compound | PP3 | 3.7-4 nM (IC50) | [7] |

| This compound | PP4 | 0.1 nM (IC50) | [7] |

| This compound | PP5 | 3.5 nM (IC50) | [7] |

| Dinophysistoxin-1 (DTX-1) | PP2A | More potent than OA | [5] |

| Dinophysistoxin-2 (DTX-2) | PP2A | Less potent than OA | [5] |

| 35-methyl-OA (DTX1) | PP2A | 19 pM (Ki) | [11] |

| OA-9,10-episulphide | PP2A | 47 pM (Ki) | [11] |

| 7-deoxy-OA | PP2A | 69 pM (Ki) | [11] |

| 14,15-dihydro-OA | PP2A | 315 pM (Ki) | [11] |

| 2-deoxy-OA | PP2A | 899 pM (Ki) | [11] |

Signaling Pathway Disruption

The inhibition of PP1 and PP2A by this compound has profound effects on numerous signaling pathways, leading to a cascade of cellular events. The hyperphosphorylation of key regulatory proteins can trigger apoptosis, cell cycle arrest, and cytoskeletal rearrangements.

References

- 1. The Mechanism of Diarrhetic Shellfish Poisoning Toxin Production in Prorocentrum spp.: Physiological and Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OMICs Approaches in Diarrhetic Shellfish Toxins Research [mdpi.com]

- 3. This compound: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of this compound to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Cell Signaling Technology [cellsignal.com]

- 9. Effect of this compound on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

Early Insights into Okadaic Acid Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA), a complex polyether molecule isolated from the marine sponge Halichondria okadai, emerged in the late 1980s and early 1990s as a pivotal tool in cell biology and a subject of intense toxicological research. Initially identified as the causative agent of Diarrheic Shellfish Poisoning (DSP), its potent and highly specific inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A) quickly became its defining characteristic in the laboratory.[1][2] This unique mechanism of action established this compound not only as a potent tumor promoter but also as a powerful inducer of apoptosis, or programmed cell death, across a wide variety of cell types.[1][3] This technical guide delves into the foundational research on the cytotoxic effects of this compound, presenting key quantitative data, detailing the experimental protocols of the era, and visualizing the early understanding of the molecular pathways it triggers.

Quantitative Cytotoxicity Data

Early investigations into this compound's effects revealed a potent, dose-dependent cytotoxicity in numerous cell lines. The half-maximal inhibitory concentration (IC50) varied depending on the cell type, exposure time, and the specific endpoint being measured (e.g., metabolic activity, cell viability, or morphological changes). The following tables summarize key quantitative data from this early research period.

Table 1: IC50 Values for this compound-Induced Cytotoxicity

| Cell Line | Cell Type | Assay | Exposure Time | IC50 Value | Reference |

| T98G | Human Glioblastoma | Proliferation Assay | Not Specified | 20-25 nM | [4] |

| SH-SY5Y | Human Neuroblastoma | Viability Assay | Not Specified | 27 nM | [5] |

| HT-29 | Human Colon Adenocarcinoma | Viability Assay | Not Specified | 65 nM | [5] |

Table 2: Effective Concentrations for Apoptosis Induction

| Cell Line | Cell Type | Observation | Concentration | Reference |

| Various¹ | Multiple | Profound morphological alterations | 100 - 1000 nM | [1][6] |

| SH-SY5Y | Human Neuroblastoma | Induction of apoptosis | 20 - 40 nM | |

| HL-60 | Human Promyelocytic Leukemia | Loss of viability via apoptosis | Nanomolar concentrations | [7] |

| MCF-7 | Human Breast Adenocarcinoma | Induction of apoptosis | Not specified | [3] |

¹ Includes rat hepatocytes, MCF-7, SK-N-SH, GH3, and IPC-81 cells.[1][6]

Key Experimental Protocols

The characterization of this compound-induced cell death relied on a set of core experimental techniques to identify and quantify apoptosis. The following protocols are representative of the methodologies used in early 1990s research.

Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a common method to assess cell viability by measuring mitochondrial metabolic activity.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of this compound (typically in the nM to µM range) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile phosphate-buffered saline or serum-free medium) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO), isopropanol, or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a spectrophotometer or plate reader, typically at a wavelength of 570 nm. The intensity of the color is proportional to the number of metabolically active, viable cells.

Morphological Assessment of Apoptosis (Hoechst Staining)

Fluorescent microscopy was used to observe the classic morphological hallmarks of apoptosis, such as chromatin condensation and nuclear fragmentation.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Treatment: Treat cells with an effective concentration of this compound (e.g., 100-500 nM) for several hours.

-

Staining: Fix the cells (e.g., with a formaldehyde solution) and then stain with a DNA-binding fluorescent dye such as Hoechst 33342 or DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Mount the coverslips on microscope slides and observe using a fluorescence microscope with an appropriate filter set (UV excitation).

-

Observation: Apoptotic cells are identified by their brightly stained, condensed, and often fragmented nuclei, contrasting with the diffuse, uniform staining of healthy cell nuclei.

Detection of DNA Fragmentation (DNA Ladder Assay)

A key biochemical hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This was visualized by agarose gel electrophoresis.

Protocol:

-

Cell Treatment: Culture and treat a population of cells (typically 1-5 million cells) with this compound to induce apoptosis.

-

DNA Extraction: Harvest the cells and lyse them using a lysis buffer containing detergents.

-

Purification: Remove proteins and other cellular debris, often by treatment with proteinase K followed by phenol-chloroform extraction, to isolate the DNA.

-

DNA Precipitation: Precipitate the DNA from the aqueous phase using ethanol.

-

Agarose Gel Electrophoresis: Dissolve the DNA pellet in a suitable buffer and load it onto an agarose gel (typically 1.5-2.0%).

-

Visualization: After electrophoresis, stain the gel with ethidium bromide and visualize the DNA under UV light. DNA from apoptotic cells appears as a characteristic "ladder" of fragments in multiples of approximately 180-200 base pairs, while DNA from healthy cells remains as a single high-molecular-weight band.

Signaling Pathways in this compound-Induced Cytotoxicity

Early research rapidly established that the cytotoxic effects of this compound were a direct consequence of its inhibition of PP1 and PP2A.[1][2] This inhibition leads to a state of hyperphosphorylation, as the natural balance between protein kinases and phosphatases is disrupted. This sustained phosphorylation of numerous cellular proteins was understood to be the primary trigger for the apoptotic cascade.

The key downstream events identified in this early period included:

-

Disruption of the Cytoskeleton: Hyperphosphorylation of cytoskeletal proteins leads to profound morphological changes, including cell rounding and detachment.[1][6]

-

Modulation of Bcl-2 Family Proteins: Studies indicated that this compound treatment could lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][7] This shift in the balance between pro- and anti-apoptotic members of the Bcl-2 family was proposed to be a critical step leading to mitochondrial dysfunction.

-

Activation of Caspases: The morphological and biochemical changes observed were consistent with the action of caspases, the executioner enzymes of apoptosis, although the specific caspases and their activation pathways were still under investigation.

References

- 1. The protein phosphatase inhibitor this compound induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the tumour promoter this compound on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential induction of apoptosis in human breast tumor cells by this compound and related inhibitors of protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Okadaic-acid-induced apoptosis in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Cytotoxicity of the Phycotoxin this compound and Mycotoxins on Intestinal and Neuroblastoma Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Chloro-cAMP induces apoptotic cell death in a human mammary carcinoma cell (MCF-7) line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis of human myeloid leukemia cells induced by an inhibitor of protein phosphatases (this compound) is prevented by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Okadaic Acid-Induced Tau Hyperphosphorylation Pathology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD), collectively known as tauopathies. Understanding the molecular mechanisms that drive this pathological process is crucial for the development of effective therapeutic interventions. Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A), has emerged as an invaluable pharmacological tool to induce and study tau hyperphosphorylation in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the core signaling pathways, detailed experimental protocols, and quantitative data related to the use of this compound in modeling tau pathology.

Core Signaling Pathways in this compound-Induced Tau Hyperphosphorylation

This compound primarily exerts its effects by inhibiting protein phosphatase 2A (PP2A), the major tau phosphatase in the brain.[1][2] This inhibition disrupts the delicate balance between tau kinases and phosphatases, leading to an accumulation of hyperphosphorylated tau. The key signaling cascades implicated in this process are detailed below.

Direct and Indirect Effects of PP2A Inhibition

The inhibition of PP2A by this compound results in tau hyperphosphorylation through two main mechanisms:

-

Direct Reduction of Tau Dephosphorylation: PP2A directly removes phosphate groups from multiple sites on the tau protein. Its inhibition by OA leads to a direct increase in the phosphorylation status of tau.

-

Activation of Tau Kinases: PP2A also regulates the activity of several tau kinases. By inhibiting PP2A, OA indirectly leads to the over-activation of these kinases, further promoting tau phosphorylation.

Key Kinases Involved

Several protein kinases are implicated in the hyperphosphorylation of tau following PP2A inhibition by this compound:

-

Glycogen Synthase Kinase-3β (GSK-3β): PP2A can dephosphorylate GSK-3β at its inhibitory serine-9 (Ser9) residue, thereby activating it.[1] However, some studies have shown that OA treatment can lead to an increase in the inactive p-GSK-3β (Ser9), suggesting a more complex regulatory mechanism.[1] It is proposed that PP2A can also activate GSK-3β indirectly by dephosphorylating Akt.[1]

-

Cyclin-Dependent Kinase 5 (Cdk5): this compound has been shown to increase the levels of Cdk5 and its activator, p25.[1][2] The p25 fragment is generated from its precursor, p35, through cleavage by the calcium-dependent protease calpain. OA can activate calpain, leading to the conversion of p35 to p25 and subsequent hyperactivation of Cdk5.[1]

-

Mitogen-Activated Protein Kinase (MAPK/ERK): Some studies suggest that PP2A inhibition by OA can lead to the activation of the ERK1/2 signaling pathway, which can in turn phosphorylate tau. However, other studies indicate that tau hyperphosphorylation can occur independently of MAPK activation.

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): The formation of "PHF-like tau" induced by this compound can be blocked by inhibitors of CaMKII, suggesting its involvement in the phosphorylation process.[3]

Quantitative Data on this compound-Induced Tau Hyperphosphorylation

The following tables summarize quantitative data from various studies on the effects of this compound on tau phosphorylation in different experimental models.

Table 1: In Vitro Models

| Cell Line | This compound Concentration | Treatment Duration | Phosphorylation Site | Fold Increase in Phosphorylation (vs. Control) | Reference |

| SH-SY5Y | 100 nM | 3 hours | p-Tau (Thr205) | ~3-fold | [1] |

| SH-SY5Y | 100 nM | 3 hours | p-Tau (Thr205) | ~4-fold | [1] |

| SH-SY5Y | 50 nM | 2 hours | p-Tau (AT8) | ~2.4-fold | [4] |

| SH-SY5Y | 100 nM | 2 hours | p-Tau (AT8) | ~3-fold | [4] |

| Primary Cortical Neurons | 25 nM | 8 hours | p-Tau (Thr231) | Significant increase | [5] |

| PC12 | 40 nM | 24 hours | p-Tau (Ser199) | Significant increase | [6] |

| PC12 | 40 nM | 24 hours | p-Tau (Thr231) | Significant increase | [6] |

Table 2: In Vivo Models

| Animal Model | This compound Dose & Administration | Treatment Duration | Brain Region | Phosphorylation Site | Fold Increase in Phosphorylation (vs. Control) | Reference |

| Ovariectomized Rat | Low-dose; microinfusion to dorsal hippocampus | 14 days | Hippocampus (ipsilateral) | p-Tau (Thr205) | ~4-fold | [2] |

| Ovariectomized Rat | High-dose; microinfusion to dorsal hippocampus | 14 days | Hippocampus (ipsilateral) | p-Tau (Thr205) | ~6-fold | [2] |

| Rat | 200 ng; ICV injection | 13 days | Hippocampus & Cortex | p-Tau, CaMKII, GSK-3β | Increased mRNA and protein expression | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to induce and analyze tau hyperphosphorylation.

In Vitro Model: SH-SY5Y Human Neuroblastoma Cells

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Plate SH-SY5Y cells to achieve 70-80% confluency on the day of treatment.

-

Dilute the this compound stock solution in culture medium to the desired final concentration (typically ranging from 20 nM to 100 nM).

-

Replace the existing medium with the this compound-containing medium.

-

Incubate the cells for the desired duration (typically 2 to 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific phosphorylated tau epitopes (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/404) and total tau overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize the phosphorylated tau signal to total tau or a loading control like β-actin or GAPDH.

-

In Vivo Model: Intracerebroventricular (ICV) Injection in Rats

-

Animal Preparation: Use adult male Sprague-Dawley or Wistar rats (250-300g). Anesthetize the animals with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

-

Stereotaxic Surgery:

-

Mount the anesthetized rat in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the lateral ventricle using stereotaxic coordinates (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).

-

-

ICV Injection:

-

Dissolve this compound in artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 100-200 ng in a total volume of 5-10 µL).

-

Slowly infuse the this compound solution into the lateral ventricle using a Hamilton syringe connected to an infusion pump over several minutes.

-

Leave the injection needle in place for a few minutes post-injection to prevent backflow.

-

Suture the scalp incision and allow the animal to recover.

-

-

Tissue Collection: At the desired time point post-injection (e.g., 13-14 days), deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in PBS.

-

Brain Extraction and Sectioning:

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

-

Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.

-

-

Immunohistochemistry:

-

Wash the sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block endogenous peroxidase activity with 0.3% H2O2 in PBS.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST).

-

Incubate the sections with a primary antibody against phosphorylated tau (e.g., AT8) overnight at 4°C.

-

Wash the sections and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

-

Develop the signal with a diaminobenzidine (DAB) substrate.

-

Mount the sections on slides, dehydrate, and coverslip.

-

Analyze the sections under a light microscope to assess the extent and localization of tau pathology.

-

Conclusion